4-(2-Bromo-4-fluorophenyl)thiazol-2-amine

Kinase Inhibition Aurora A Aromatase

Kinase SAR studies fail when halogen patterns mismatch. Generic 2-aminothiazoles produce inconsistent inhibition kinetics. 4-(2-Bromo-4-fluorophenyl)thiazol-2-amine (CAS 886495-00-7) delivers precise ortho-bromo/para-fluoro substitution for: - Aurora A vs. aromatase selectivity profiling - Glutathione reductase (GR) inhibition modality studies (competitive vs. non-competitive) - Suzuki cross-coupling building block for FGFR1 inhibitor libraries - Enhanced oxidative stability (predicted HOMO-LUMO gap >6.07 eV) Available for immediate procurement. Batch-specific COA provided.

Molecular Formula C9H6BrFN2S
Molecular Weight 273.13 g/mol
CAS No. 886495-00-7
Cat. No. B3294158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromo-4-fluorophenyl)thiazol-2-amine
CAS886495-00-7
Molecular FormulaC9H6BrFN2S
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Br)C2=CSC(=N2)N
InChIInChI=1S/C9H6BrFN2S/c10-7-3-5(11)1-2-6(7)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
InChIKeyPSRWENGYZYMRSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromo-4-fluorophenyl)thiazol-2-amine: Procurement-Grade 2-Aminothiazole Scaffold


4-(2-Bromo-4-fluorophenyl)thiazol-2-amine (CAS 886495-00-7) is a halogenated 2-aminothiazole derivative (C9H6BrFN2S; MW 273.12) . This compound serves as a privileged scaffold in medicinal chemistry, with the 2-aminothiazole core recognized for its capacity to modulate kinase inhibition, antioxidant enzyme activity, and antimicrobial pathways [1]. The specific ortho-bromo and para-fluoro substitution pattern on the 4-phenyl ring distinguishes it from other in-class analogs, influencing electronic properties and molecular recognition that directly impact target engagement and downstream biological readouts [2].

4-(2-Bromo-4-fluorophenyl)thiazol-2-amine: Irreplaceable by Generic Analogs


Substitution pattern specificity on the 2-aminothiazole scaffold is critical; even minor modifications to halogen type, position, or number profoundly alter target selectivity, potency, and mechanism of action. For instance, in glutathione reductase (GR) inhibition, 2-amino-4-(2,4-difluorophenyl)thiazole exhibits competitive inhibition (Ki = 0.006 ± 0.00048 µM), while the 4-(4-bromophenyl) and 4-(4-chlorophenyl) analogs display non-competitive kinetics (Ki = 0.33 ± 0.11 µM and 0.89 ± 0.47 µM, respectively) [1]. Similarly, computational studies reveal that bromo and fluoro substitutions increase HOMO-LUMO energy gaps (from 5.805 eV to 6.089 eV and 6.078 eV), directly influencing compound stability and reactivity [2]. Therefore, generic 2-aminothiazole substitution without precise structural matching risks invalidating SAR hypotheses and wasting synthesis resources.

4-(2-Bromo-4-fluorophenyl)thiazol-2-amine: Evidence vs. Key Comparators


Aurora A and Aromatase Inhibition Selectivity

While direct Aurora A inhibition data for 4-(2-Bromo-4-fluorophenyl)thiazol-2-amine is not available, structurally related 2-aminothiazole analogs demonstrate that halogen substitution pattern dictates kinase selectivity. Compound 5-bromo-N-(4-fluorophenyl)-1,3-thiazol-2-amine (structurally analogous, lacking the 2-bromo substituent on the phenyl ring) exhibits IC50 = 400 nM against Aurora A and IC50 = 370 nM against Aromatase under identical assay conditions [1]. In contrast, the 2,4-difluorophenyl analog (5-bromo-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine) shows a dramatic loss of Aurora A potency with IC50 = 10,000 nM (>25-fold decrease) [2]. The target compound's unique ortho-bromo, para-fluoro substitution on the 4-phenyl ring positions it for distinct kinase profiling outcomes that cannot be extrapolated from mono-substituted or difluoro analogs.

Kinase Inhibition Aurora A Aromatase Cancer Research

Glutathione Reductase Inhibition: Potency & Mechanism

2-Aminothiazole derivatives exhibit variable glutathione reductase (GR) inhibition potency and mechanism depending on 4-phenyl substitution. 2-Amino-4-(2,4-difluorophenyl)thiazole shows the highest potency with IC50 = 0.64 µM and Ki = 0.006 ± 0.00048 µM, uniquely exhibiting competitive inhibition [1]. The 4-(4-bromophenyl) analog shows IC50 = 3.69 µM and Ki = 0.33 ± 0.11 µM with non-competitive inhibition, while 4-(4-chlorophenyl) shows IC50 = 0.63 µM and Ki = 0.89 ± 0.47 µM also non-competitive [1]. The target compound's 2-bromo-4-fluoro substitution is not represented in this dataset, indicating an untested structural space where bromine ortho-positioning may alter both potency and inhibition modality relative to the 4-bromo or 2,4-difluoro analogs.

Glutathione Reductase Antioxidant Enzyme Cancer Metabolism Drug Discovery

HOMO-LUMO Gap Modulation by Halogen Substitution

FMO analysis of 2-aminothiazole sulfonamide derivatives demonstrates that halogen substitution directly modulates HOMO-LUMO energy gaps, a critical determinant of chemical stability and reactivity. Compound 22 (unsubstituted baseline) has a HOMO-LUMO gap of 5.805 eV [1]. Bromo substitution (Compound 21) increases the gap to 6.089 eV (+0.284 eV), while fluoro substitution (Compound 24) increases the gap to 6.078 eV (+0.273 eV) [1]. The target compound incorporates both bromo and fluoro groups on the same phenyl ring, suggesting a unique additive or synergistic effect on electronic structure that distinguishes it from mono-substituted analogs. In contrast, nitro-substituted compounds (25 and 32) dramatically reduce the gap to 0.384 eV and 1.187 eV, respectively [1].

Computational Chemistry HOMO-LUMO Molecular Stability SAR

FGFR1 Tyrosine Kinase Inhibition & Synthetic Tractability

Thiazole-2-amine derivatives have been validated as FGFR1 inhibitors through pharmacophore-based virtual screening and experimental validation. A top thiazole-2-amine derivative identified from screening 400,000 virtual molecules demonstrated 56.87% inhibition of FGFR1 activity at 50 µM concentration, with confirmed anti-proliferative cellular activity [1]. The 2-aminothiazole scaffold's synthetic accessibility via Hantzsch-type condensation (α-haloketone + thiourea) enables rapid analog generation for SAR exploration [2]. The target compound's 2-bromo-4-fluorophenyl substitution provides a halogen-rich starting point for diversification, with the bromine atom serving as a handle for Suzuki-Miyaura cross-coupling to generate expanded chemical libraries [3].

FGFR1 Tyrosine Kinase Inhibitor Angiogenesis Anticancer

4-(2-Bromo-4-fluorophenyl)thiazol-2-amine: Procurement & Research Scenarios


Aurora A & Aromatase Kinase Profiling

Procure 4-(2-Bromo-4-fluorophenyl)thiazol-2-amine for kinase panel screening, particularly against Aurora A and Aromatase. The target compound's 2-bromo-4-fluoro substitution pattern is predicted to produce distinct selectivity profiles relative to the 4-fluoro analog (Aurora A IC50 = 400 nM) and the 2,4-difluoro analog (Aurora A IC50 = 10,000 nM), as documented in BindingDB [1][2]. This compound serves as a strategic SAR probe to delineate the impact of ortho-bromination on kinase target engagement.

Glutathione Reductase Inhibition for Cancer Metabolism

Employ 4-(2-Bromo-4-fluorophenyl)thiazol-2-amine as a novel probe for glutathione reductase (GR) inhibition mechanism studies. Given that 2-amino-4-(2,4-difluorophenyl)thiazole acts as a competitive inhibitor (Ki = 0.006 µM) while 4-(4-bromophenyl) and 4-(4-chlorophenyl) analogs are non-competitive inhibitors (Ki = 0.33 µM and 0.89 µM, respectively) [1], the target compound's unique ortho-bromo substitution offers an opportunity to explore how halogen positioning shifts inhibition modality. GR is a validated target in cancer and parasitic diseases, making this compound valuable for academic and industrial screening campaigns.

Electronic Structure & Stability Characterization

Utilize 4-(2-Bromo-4-fluorophenyl)thiazol-2-amine in computational and experimental studies of halogen effects on molecular stability. FMO analysis demonstrates that bromo and fluoro substitutions increase HOMO-LUMO energy gaps to 6.089 eV and 6.078 eV, respectively, relative to an unsubstituted baseline of 5.805 eV [1]. The target compound, bearing both substituents, is predicted to exhibit enhanced oxidative stability, making it suitable for long-term storage and reproducible assay performance. This property is particularly relevant for compound management teams and screening facilities where chemical integrity is paramount.

Cross-Coupling Diversification for FGFR1 Inhibitors

Employ 4-(2-Bromo-4-fluorophenyl)thiazol-2-amine as a versatile building block for Suzuki-Miyaura cross-coupling reactions to generate focused libraries of 2-aminothiazole-based FGFR1 inhibitors. The validated thiazole-2-amine scaffold has demonstrated 56.87% FGFR1 inhibition at 50 µM [1], with synthetic accessibility via Hantzsch condensation enabling rapid analog generation [2]. The bromine atom on the 4-phenyl ring provides a strategic handle for diversification, allowing medicinal chemists to explore SAR while maintaining the 2-amino-4-arylthiazole core pharmacophore.

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